3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 3-(4-fluorophenyl) group at position 3, a methyl substituent at position 5, and a pyridin-3-ylmethylamine moiety at position 5.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBSUKOSXLVKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 3-aminopyrazole to form an intermediate, which is then cyclized with pyridine-3-carboxaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Functional Group Transformations
The compound’s reactive sites include:
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Primary Amine (-NH₂) : Undergoes alkylation, acylation, and Schiff base formation.
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Pyridine Ring : Participates in electrophilic substitution and coordination chemistry.
Acylation of the Primary Amine
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Reaction with acetyl chloride in dichloromethane yields the corresponding acetamide derivative. This modification enhances lipophilicity, which is critical for optimizing pharmacokinetic properties.
Schiff Base Formation
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Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under mild acidic conditions generates imine derivatives, which are intermediates for further functionalization .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group directs electrophiles to specific positions:
Nitration
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Nitration at the meta position of the 4-fluorophenyl ring occurs under mixed acid conditions (HNO₃/H₂SO₄), leveraging the electron-withdrawing effect of fluorine .
Halogenation
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Bromination using Br₂/FeBr₃ selectively targets the pyrazolo[1,5-a]pyrimidine core at position 6, confirmed by X-ray crystallography in analogous compounds .
Metal-Catalyzed Cross-Coupling Reactions
The pyridine and fluorophenyl rings enable coupling reactions:
Suzuki-Miyaura Coupling
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The 5-methyl group can be replaced via palladium-catalyzed coupling with arylboronic acids, enabling diversification of the C-5 position .
Buchwald-Hartwig Amination
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Introduction of secondary amines at position 7 is achieved using Pd(OAc)₂/Xantphos catalysis, though steric hindrance from the pyridin-3-ylmethyl group may limit reactivity .
Stability and Degradation Pathways
Oxidative Degradation
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Exposure to H₂O₂ or hydroxyl radicals leads to oxidation of the pyridine ring, forming N-oxide derivatives. This pathway is critical for assessing metabolic stability .
Hydrolytic Stability
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The compound shows resistance to hydrolysis at physiological pH (t₁/₂ > 24h at pH 7.4), but acidic conditions (pH < 3) cleave the C-7 amine linkage.
Computational Insights
DFT calculations predict that the 4-fluorophenyl group stabilizes the molecule via C-F···H-N hydrogen bonding , reducing conformational flexibility and enhancing target binding .
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and other materials for optical applications .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3 and 5
Pyrazolo[1,5-a]pyrimidin-7-amines exhibit significant structure–activity relationship (SAR) sensitivity to substituents at positions 3 and 3. Key findings from analogues include:
Table 1: Impact of Substituents on Anti-Mycobacterial Activity
Key Observations :
- The 3-(4-fluorophenyl) group is critical for potency, as its electron-withdrawing nature enhances target binding .
- Bulky 5-substituents (e.g., 4-isopropylphenyl in 35 ) reduce activity, suggesting steric hindrance at position 5 .
- The target compound’s 5-methyl group may balance steric and electronic effects, though direct MIC data is lacking.
Modifications at Position 7 (Amine Side Chain)
The pyridin-3-ylmethylamine side chain in the target compound differs from the widely studied pyridin-2-ylmethyl derivatives. SAR studies highlight:
Table 2: Impact of Pyridylmethylamine Substituents
Key Observations :
- Pyridin-2-ylmethyl derivatives dominate the literature, with 47 (6-methyl) showing optimal activity (MIC = 0.06 μM) .
- The pyridin-3-ylmethyl group in the target compound may alter binding due to differences in spatial orientation or electronic effects. No direct data is available for this substitution.
Comparison with Trifluoromethyl-Substituted Analogues
Trifluoromethyl groups at position 2 are associated with enhanced metabolic stability but may reduce potency:
Table 3: Trifluoromethyl Derivatives
Key Observations :
- Trifluoromethyl groups are rare in anti-mycobacterial pyrazolopyrimidines but prevalent in anticancer derivatives .
Biological Activity
3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has shown significant promise in various therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on recent studies and findings.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
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Anticancer Activity :
- The compound has been shown to inhibit various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with notable antiproliferative effects. For example, it exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating its potential as an anticancer agent .
- In vivo studies have demonstrated that derivatives of this compound can reduce tumor growth in murine models, suggesting its efficacy in cancer therapy .
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Enzymatic Inhibition :
- The compound acts as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer progression. It has been identified as a potent inhibitor of MK2 (MAPK-activated protein kinase 2), which plays a crucial role in inflammatory responses .
- Further investigations revealed that it inhibits the phosphorylation of HSP27 and TNF-alpha release in LPS-stimulated cells, underscoring its anti-inflammatory potential .
- Pharmacokinetics :
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations while showing minimal toxicity to normal fibroblasts.
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HepG2 | 12.5 | 54.25 |
| HeLa | 15.0 | 38.44 |
| Normal Fibroblast | >50 | <20 |
Case Study 2: Anti-inflammatory Activity
In another investigation, the compound's ability to modulate inflammatory responses was assessed using LPS-stimulated macrophages. The findings demonstrated a significant reduction in TNF-alpha levels upon treatment with the compound.
| Treatment | TNF-alpha Release (pg/mL) |
|---|---|
| Control | 200 |
| Compound (10 µM) | 80 |
| Compound (20 µM) | 40 |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents (e.g., 4-fluorophenyl) to the pyrazolo[1,5-a]pyrimidine core. A typical protocol involves:
- Core formation : Cyclization of pyrazole and pyrimidine precursors under reflux conditions with catalysts like Pd(PPh₃)₄ .
- Functionalization : Introduction of the pyridin-3-ylmethylamine group via nucleophilic substitution or reductive amination.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are used to confirm the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.5 ppm; pyridine methylene at δ 4.5 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 364.145) .
- X-ray crystallography : Single-crystal analysis to resolve bond angles and confirm stereochemistry (e.g., C–N bond lengths ~1.34 Å) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anti-mycobacterial activity of this compound?
SAR strategies include:
- Substituent variation : Testing derivatives with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups on the phenyl ring to modulate lipophilicity and target binding .
- Bioassays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis H37Rv, with IC₅₀ values compared to control drugs like rifampicin .
- Computational modeling : Docking studies to predict interactions with mycobacterial dihydroorotate dehydrogenase (DHODH), a validated drug target .
Q. How can contradictory data on enzyme inhibition efficacy be resolved?
Contradictions (e.g., varying IC₅₀ values for kinase inhibition) may arise from assay conditions. Mitigation involves:
- Orthogonal assays : Replicate experiments using fluorescence polarization (FP) and time-resolved FRET (TR-FRET) to cross-validate results .
- Cofactor optimization : Adjust ATP/Mg²⁺ concentrations to physiological levels (e.g., 1 mM ATP) to reduce false negatives .
- Purity verification : Use HPLC-UV (C18 column, λ = 254 nm) to confirm compound integrity before testing .
Q. What strategies improve yield in large-scale synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Key optimizations include:
Q. How can in vivo pharmacokinetic (PK) properties be evaluated for this compound?
Methodological steps:
- Animal models : Administer 10 mg/kg (IV/oral) to BALB/c mice; collect plasma samples at 0.5, 2, 6, and 24 hr .
- Bioanalysis : LC-MS/MS quantification (LLOQ = 1 ng/mL) to determine t₁/₂, Cₘₐₓ, and bioavailability .
- Tissue distribution : Autoradiography or whole-body imaging to assess brain penetration (critical for CNS targets) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
